2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile
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Overview
Description
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile is an organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its unique structural features, which include a benzothiazole ring fused with a phenyl group substituted with a dimethylamino group and a carbonitrile group. The compound exhibits interesting photophysical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile typically involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives under strong alkaline conditions.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide in alkaline conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, the compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is facilitated by the compound’s planar structure and the presence of the dimethylamino group, which enhances its affinity for the fibrils.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzothiazole: Similar structure but lacks the carbonitrile group.
2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzoxazole: Contains an oxazole ring instead of a benzothiazole ring.
2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzimidazole: Contains an imidazole ring instead of a benzothiazole ring.
Uniqueness
The presence of the carbonitrile group in 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile imparts unique electronic properties, enhancing its fluorescence and making it more suitable for specific applications such as fluorescent probes and optoelectronic devices .
Properties
CAS No. |
919285-52-2 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C18H15N3S/c1-21(2)15-9-6-13(7-10-15)8-11-17-20-18-14(12-19)4-3-5-16(18)22-17/h3-11H,1-2H3 |
InChI Key |
PLSKUQKYFCGUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3S2)C#N |
Origin of Product |
United States |
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